molecular formula C25H42ClNO2 B1682661 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride CAS No. 3039-71-2

3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride

Cat. No. B1682661
CAS RN: 3039-71-2
M. Wt: 424.1 g/mol
InChI Key: GZFYZYBWLCYBMI-MYZJJQSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride is a hydrochloride obtained by the reaction of 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one with one equivalent of hydrochloric acid . It is a cholesterol synthesis and transport inhibitor .


Synthesis Analysis

The synthesis of 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride involves the reaction of 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one with one equivalent of hydrochloric acid .


Molecular Structure Analysis

The molecular formula of 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride is C25H41NO2.ClH . The average mass is 424.070 and the monoisotopic mass is 423.29041 .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It is soluble in water at a concentration of 10 mg/mL or more . The melting point is between 195-196.5 °C .

Scientific Research Applications

Cholesterol Biosynthesis and Intracellular Trafficking

  • Scientific Field: Lipid Research, Biochemistry
  • Application Summary: U18666A is used to study the control of cholesterol biosynthesis and intracellular trafficking of cholesterol .
  • Methods of Application: The specific methods of application can vary depending on the experiment, but generally involve the administration of U18666A to a biological system (such as a cell culture) and subsequent analysis of cholesterol levels and trafficking .
  • Results: U18666A has been found to inhibit the egress of cholesterol from late endosomes and lysosomes, providing a model for Niemann–Pick type C disease . It has also been used to assess the importance of molecular trafficking through the lysosomal pathway in conditions such as atherosclerosis, Alzheimer’s disease, and prion infections .

Cataractogenesis in Rats

  • Scientific Field: Ophthalmology, Zoology
  • Application Summary: U18666A has been used to induce cataractogenesis in rats .
  • Methods of Application: U18666A was injected subcutaneously to rats . Subsequent changes in the lenses of the rats were observed and analyzed .
  • Results: A decrease in cholesterol and an increase in lipid peroxidation were observed in the lenses before the onset of any apparent lenticular opacity in U18666A treated rats . These changes suggest that a decrease in cholesterol is capable of altering the structural integrity of lens fibers .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYZYBWLCYBMI-MYZJJQSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046904
Record name 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride

CAS RN

3039-71-2
Record name 3-Beta-(2-(diethylamino)ethoxy)androst-5-en-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 18666A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.-(2-DIETHYLAMINOETHOXY)ANDROST-5-EN-17-ONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0DPR5J8ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Reactant of Route 3
Reactant of Route 3
3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Reactant of Route 4
Reactant of Route 4
3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Reactant of Route 5
3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Reactant of Route 6
3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.